molecular formula C9H12O3 B8652182 (1S*,5R*,6S*) Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate CAS No. 188885-85-0

(1S*,5R*,6S*) Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B8652182
M. Wt: 168.19 g/mol
InChI Key: WTXWGJHLNCVWJH-NJUXHZRNSA-N
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Patent
US05726320

Procedure details

A suspension of carboethoxymethyl dimethylsulfonium bromide (45.5 g) in toluene (350 mL) was treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (30.2 g). The resulting mixture was stirred at room temperature. After one hour, the reaction mixture was treated with 2-cyclopenten-1-one (19.57 g). After an additional 18 hours, the reaction mixture was added to a 1N hydrochloric acid/sodium chloride solution. The resulting mixture was extracted with diethyl ether. The combined ether extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified using silica-gel chromatography, eluting with a linear gradient of 10% ethyl acetate/hexanes to 50% ethyl acetate/hexanes, to give 22.81 g of the title compound. Melting point: 36°-38° C.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step Two
Quantity
19.57 g
Type
reactant
Reaction Step Three
Name
hydrochloric acid sodium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].[C:2]([CH2:7][S+](C)C)([O:4][CH2:5][CH3:6])=[O:3].N12CCCN=C1CCCCC2.[C:22]1(=[O:27])[CH2:26][CH2:25][CH:24]=[CH:23]1.Cl.[Cl-].[Na+]>C1(C)C=CC=CC=1>[O:27]=[C:22]1[CH2:26][CH2:25][CH:24]2[CH:23]1[CH:7]2[C:2]([O:4][CH2:5][CH3:6])=[O:3] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
45.5 g
Type
reactant
Smiles
[Br-].C(=O)(OCC)C[S+](C)C
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
30.2 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
19.57 g
Type
reactant
Smiles
C1(C=CCC1)=O
Step Four
Name
hydrochloric acid sodium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with a linear gradient of 10% ethyl acetate/hexanes to 50% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C2C(C2CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.81 g
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05726320

Procedure details

A suspension of carboethoxymethyl dimethylsulfonium bromide (45.5 g) in toluene (350 mL) was treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (30.2 g). The resulting mixture was stirred at room temperature. After one hour, the reaction mixture was treated with 2-cyclopenten-1-one (19.57 g). After an additional 18 hours, the reaction mixture was added to a 1N hydrochloric acid/sodium chloride solution. The resulting mixture was extracted with diethyl ether. The combined ether extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified using silica-gel chromatography, eluting with a linear gradient of 10% ethyl acetate/hexanes to 50% ethyl acetate/hexanes, to give 22.81 g of the title compound. Melting point: 36°-38° C.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step Two
Quantity
19.57 g
Type
reactant
Reaction Step Three
Name
hydrochloric acid sodium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].[C:2]([CH2:7][S+](C)C)([O:4][CH2:5][CH3:6])=[O:3].N12CCCN=C1CCCCC2.[C:22]1(=[O:27])[CH2:26][CH2:25][CH:24]=[CH:23]1.Cl.[Cl-].[Na+]>C1(C)C=CC=CC=1>[O:27]=[C:22]1[CH2:26][CH2:25][CH:24]2[CH:23]1[CH:7]2[C:2]([O:4][CH2:5][CH3:6])=[O:3] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
45.5 g
Type
reactant
Smiles
[Br-].C(=O)(OCC)C[S+](C)C
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
30.2 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
19.57 g
Type
reactant
Smiles
C1(C=CCC1)=O
Step Four
Name
hydrochloric acid sodium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with a linear gradient of 10% ethyl acetate/hexanes to 50% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C2C(C2CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.81 g
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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